molecular formula C9H12ClNO3 B6280017 3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride CAS No. 2241139-55-7

3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B6280017
CAS No.: 2241139-55-7
M. Wt: 217.6
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Description

3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride typically involves the ethylation of 6-methylpyridine-2-carboxylic acid. This process can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually performed in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: This compound is investigated for its potential therapeutic properties.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-6-methylpyridine-2-carboxylic acid: Similar structure but without the hydrochloride group.

    6-methylpyridine-2-carboxylic acid: Lacks the ethoxy group.

    3-ethoxy-2-pyridinecarboxylic acid: Different substitution pattern on the pyridine ring.

Uniqueness

3-ethoxy-6-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and applications.

Properties

CAS No.

2241139-55-7

Molecular Formula

C9H12ClNO3

Molecular Weight

217.6

Purity

95

Origin of Product

United States

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